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molecular formula C10H5ClO3 B1349084 3-(4-Chlorophenyl)-2,5-furandione CAS No. 3152-15-6

3-(4-Chlorophenyl)-2,5-furandione

Cat. No. B1349084
M. Wt: 208.6 g/mol
InChI Key: BSZGHMTWYIUDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586369B1

Procedure details

With stirring, 80 ml of concentrated sulfuric acid were added dropwise to 138 g (0.57 mol) potassium 3-(4-chlorophenyl)-3-cyanoacrylate in 1.2 l of 88% strength formic acid. During the addition, the temperature increased to 50° C. The mixture was refluxed for 3 h and, after cooling, put into 10 l of ice-water and then stirred for 1 h, and the product was filtered off, washed with water and dried under reduced pressure. Yield: 86.0 g of m.p. 144-145° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
potassium 3-(4-chlorophenyl)-3-cyanoacrylate
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:18]#N)=[CH:14][C:15]([O-:17])=[O:16])=[CH:9][CH:8]=1.[K+]>C(O)=O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:18](=[O:2])[O:16][C:15](=[O:17])[CH:14]=2)=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
potassium 3-(4-chlorophenyl)-3-cyanoacrylate
Quantity
138 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
10 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C(OC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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